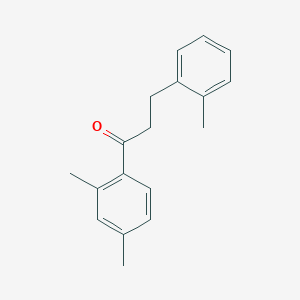

2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

Description

BenchChem offers high-quality 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-8-10-17(15(3)12-13)18(19)11-9-16-7-5-4-6-14(16)2/h4-8,10,12H,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESYVKNYLRLEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644023 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-52-1 | |

| Record name | 1-Propanone, 1-(2,4-dimethylphenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

An In-depth Technical Guide to the Synthesis of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of the novel propiophenone derivative, 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone. The proposed synthetic strategy is rooted in established, high-yield organic transformations, prioritizing efficiency, scalability, and control over reaction outcomes. We present a convergent synthesis plan that involves two primary stages: the construction of the 3-(2-methylphenyl)propanoic acid intermediate, followed by a regioselective Friedel-Crafts acylation with m-xylene. This document elaborates on the mechanistic rationale behind the chosen pathway, offers detailed, step-by-step experimental protocols, and provides guidance on characterization, troubleshooting, and safety. The insights herein are designed to equip researchers with the practical and theoretical knowledge required to successfully synthesize and study this and structurally related compounds.

Strategic Overview and Retrosynthetic Analysis

The synthesis of complex organic molecules necessitates a logical deconstruction of the target structure to identify reliable bond formations and readily available starting materials. The target molecule, 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, is a substituted aromatic ketone. Its structure lends itself to a classical carbon-carbon bond-forming strategy.

Rationale for the Chosen Synthetic Pathway

A retrosynthetic analysis reveals two primary disconnection points. The most logical and strategically sound disconnection is at the acyl-aryl bond (Bond A), which points to a Friedel-Crafts acylation reaction.[1][2] This approach is favored over a Friedel-Crafts alkylation to prevent potential carbocation rearrangements and over-alkylation, thus ensuring a single, well-defined product. Alternative routes, such as Grignard-based syntheses or Suzuki couplings, are viable but introduce additional steps and potential complexities, such as the preparation of specific organometallic reagents or boronic esters.[3][4][5] The Friedel-Crafts acylation represents the most direct and industrially scalable route.

Retrosynthetic Disconnection

The disconnection strategy is visualized below. The target molecule is disconnected at the bond between the carbonyl carbon and the 2,4-dimethylphenyl ring. This leads back to two key precursors: m-xylene and 3-(2-methylphenyl)propanoyl chloride. The acyl chloride is readily prepared from its corresponding carboxylic acid.

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: 3-(2-methylphenyl)propanoic Acid

The first stage of the synthesis focuses on constructing the C3-aryl side chain. A robust and well-documented method for this transformation is the malonic ester synthesis, which allows for controlled alkylation and subsequent hydrolysis/decarboxylation to yield the desired carboxylic acid.

Mechanistic Rationale

The synthesis begins with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with 2-methylbenzyl bromide. The resulting dialkylmalonate is subsequently hydrolyzed under basic conditions, followed by acidification and heating to promote decarboxylation, yielding the target propanoic acid. This method is highly reliable and avoids the potential for over-alkylation.

Detailed Experimental Protocol: Malonic Ester Synthesis

Step 2.2.1: Alkylation of Diethyl Malonate

-

In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 100 mmol) in absolute ethanol (100 mL).

-

Once the sodium has completely reacted, cool the solution to room temperature and add diethyl malonate (16.0 g, 100 mmol) dropwise.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add 2-methylbenzyl bromide (18.5 g, 100 mmol) dropwise via an addition funnel over 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature, and remove the ethanol under reduced pressure.

-

Add water (100 mL) to the residue and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude diethyl 2-(2-methylbenzyl)malonate.

Step 2.2.2: Hydrolysis and Decarboxylation

-

To the crude malonic ester derivative, add a solution of potassium hydroxide (22.4 g, 400 mmol) in water (100 mL).

-

Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours, until the hydrolysis is complete (TLC monitoring).

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (approx. 35 mL).

-

Heat the acidified mixture to 100-110 °C for 2-3 hours to effect decarboxylation, observed by the cessation of CO₂ evolution.

-

Cool the solution to room temperature and extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(2-methylphenyl)propanoic acid as a solid or viscous oil. The product can be purified by recrystallization or short-path distillation if necessary.

Convergent Step: Friedel-Crafts Acylation

The final step involves the Lewis acid-catalyzed acylation of m-xylene with the prepared 3-(2-methylphenyl)propanoic acid derivative. This reaction forms the core structure of the target molecule.

Mechanistic Principles and Regioselectivity

The carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then reacts with a strong Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich m-xylene ring.

The regioselectivity is dictated by the directing effects of the two methyl groups on the m-xylene ring. Both are ortho-, para-directing activators. The 4-position is sterically the most accessible and is activated (ortho) by one methyl group and (para) by the other, making it the predominant site of acylation. The 2-position is also activated but is more sterically hindered.

Overall Synthetic Workflow

Figure 2: Overall synthetic pathway from starting materials to the final product.

Detailed Experimental Protocol: Acylation

Step 3.3.1: Formation of Acyl Chloride

-

In a fume hood, place the 3-(2-methylphenyl)propanoic acid (16.4 g, 100 mmol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add thionyl chloride (14.3 g, 8.8 mL, 120 mmol) dropwise at room temperature.

-

Add a few drops of dimethylformamide (DMF) as a catalyst.

-

Heat the mixture gently to 50-60 °C for 2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(2-methylphenyl)propanoyl chloride. This intermediate is moisture-sensitive and is typically used immediately without further purification.

Step 3.3.2: Friedel-Crafts Reaction

-

In a flame-dried 1 L three-neck flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (14.7 g, 110 mmol) in anhydrous dichloromethane (DCM, 200 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude acyl chloride from the previous step in anhydrous DCM (100 mL) and add it dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, add a solution of m-xylene (10.6 g, 12.3 mL, 100 mmol) in anhydrous DCM (50 mL) dropwise over 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours or until TLC indicates consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice (approx. 500 g) with vigorous stirring.

-

Add concentrated HCl (20 mL) to dissolve the aluminum salts.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone.

Product Characterization (Predicted Data)

All synthesized compounds should be rigorously characterized to confirm their identity and purity. Below is a table of expected analytical data for the final product.

| Analysis | Expected Data for 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone |

| Molecular Formula | C₁₉H₂₂O |

| Molecular Weight | 266.38 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.10 (m, 5H, Ar-H of 2,4-dimethylphenyl & Ar-H), 3.25 (t, 2H, -CO-CH₂-), 3.05 (t, 2H, -CH₂-Ar), 2.45 (s, 3H, Ar-CH₃), 2.35 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 202.0 (C=O), 142.0, 140.0, 138.0, 135.0, 132.0, 130.5, 129.0, 128.5, 126.5, 126.0 (Ar-C), 42.0 (-CO-CH₂-), 30.0 (-CH₂-Ar), 21.5 (Ar-CH₃), 21.0 (Ar-CH₃), 19.5 (Ar-CH₃). |

| IR (KBr, cm⁻¹) | ~2950 (C-H), ~1685 (C=O, aryl ketone), ~1610, 1480 (C=C, aromatic). |

| Mass Spec (EI) | m/z 266 (M⁺), 133 (base peak, [C₉H₉O]⁺), 119 ([C₉H₁₁]⁺). |

Safety and Handling

Executing this synthesis requires adherence to strict safety protocols due to the hazardous nature of several reagents.

-

Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and away from moisture.

-

2-Methylbenzyl Bromide: Lachrymatory and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. All operations must be conducted in a fume hood.

-

Aluminum Chloride (Anhydrous): Reacts violently with water. The quenching procedure is highly exothermic and must be performed slowly and with adequate cooling.

-

Solvents: Dichloromethane, ethanol, and diethyl ether are flammable and/or volatile. Ensure all heating is done using heating mantles or oil baths, with no open flames.

Proper waste disposal according to institutional guidelines is mandatory for all chlorinated solvents, organic residues, and aqueous waste streams.

References

- CN111393272A - Synthetic method of 3' -methyl propiophenone - Google P

- CN103193620A - Method for preparing 2-(4-Chloromethylphenyl)

- Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)

- Synthesis of 2,4'-dimethyl-3-(4-isobutylpiperazino)propiophenone dihydrochloride.

- 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone. PubChem, NIH.

- Friedel-Crafts Alkyl

- Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction.

- Suzuki Coupling. Organic Chemistry Portal.

- EAS Reactions (3)

- Friedel-Crafts Reactions. Chemistry LibreTexts.

- (PDF) Friedel-Crafts Acylation.

- Preparation of propiophenone

- Suzuki reaction. Wikipedia.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

A Technical Guide to the Predicted Spectroscopic Data of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone. In the absence of direct experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to forecast its spectral characteristics. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, as well as for professionals in drug development who may encounter similar chemical entities.

Molecular Structure and Overview

2',4'-Dimethyl-3-(2-methylphenyl)propiophenone is a ketone with a molecular formula of C₁₉H₂₂O and a molecular weight of 266.38 g/mol . Its structure features a propiophenone core with methyl substitutions on both aromatic rings. Understanding the precise arrangement of these functional groups is paramount to interpreting its spectroscopic data.

Figure 1: Molecular Structure of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, aliphatic, and methyl protons.

Recommended Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase-correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| Aromatic H (C5', C6') | 7.1 - 7.6 | m | 2H | Protons on the dimethyl-substituted phenyl ring, deshielded by the adjacent carbonyl group. |

| Aromatic H (C3') | 6.9 - 7.1 | s | 1H | Aromatic proton on the dimethyl-substituted phenyl ring. |

| Aromatic H (C3''-C6'') | 7.0 - 7.3 | m | 4H | Protons on the 2-methylphenyl ring. |

| Methylene H (Cα) | 3.0 - 3.3 | t | 2H | Methylene protons alpha to the carbonyl group, appearing as a triplet due to coupling with the adjacent methylene group. |

| Methylene H (Cβ) | 2.8 - 3.1 | t | 2H | Methylene protons beta to the carbonyl group, appearing as a triplet due to coupling with the adjacent methylene group. |

| Methyl H (C4'-CH₃) | 2.3 - 2.5 | s | 3H | Methyl protons on the dimethyl-substituted phenyl ring. |

| Methyl H (C2'-CH₃) | 2.2 - 2.4 | s | 3H | Methyl protons on the dimethyl-substituted phenyl ring. |

| Methyl H (C2''-CH₃) | 2.1 - 2.3 | s | 3H | Methyl protons on the 2-methylphenyl ring. |

Note: The exact chemical shifts and coupling constants can be influenced by solvent effects and the specific conformation of the molecule in solution. For more precise predictions, the use of NMR prediction software is recommended[1][2][3][4].

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of the title compound will show distinct signals for each unique carbon atom.

Recommended Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup: Utilize a 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm.

-

Use a relaxation delay of 2-5 seconds to ensure quantitative data for quaternary carbons.

-

-

Processing: Apply a Fourier transform and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl C (C=O) | 198 - 202 | Typical chemical shift for a ketone carbonyl carbon. |

| Aromatic C (C1') | 135 - 140 | Quaternary carbon attached to the carbonyl group. |

| Aromatic C (C2', C4') | 138 - 145 | Quaternary carbons attached to methyl groups. |

| Aromatic C (C3', C5', C6') | 125 - 135 | Protonated aromatic carbons on the dimethyl-substituted ring. |

| Aromatic C (C1'') | 139 - 142 | Quaternary carbon on the 2-methylphenyl ring. |

| Aromatic C (C2'') | 135 - 138 | Quaternary carbon attached to a methyl group on the 2-methylphenyl ring. |

| Aromatic C (C3''-C6'') | 125 - 131 | Protonated aromatic carbons on the 2-methylphenyl ring. |

| Methylene C (Cα) | 38 - 42 | Methylene carbon alpha to the carbonyl group. |

| Methylene C (Cβ) | 28 - 32 | Methylene carbon beta to the carbonyl group. |

| Methyl C (C4'-CH₃) | 20 - 23 | Methyl carbon on the dimethyl-substituted phenyl ring. |

| Methyl C (C2'-CH₃) | 19 - 22 | Methyl carbon on the dimethyl-substituted phenyl ring. |

| Methyl C (C2''-CH₃) | 18 - 21 | Methyl carbon on the 2-methylphenyl ring. |

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Recommended Experimental Protocol

-

Sample Preparation: The spectrum can be acquired from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).

-

Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds in the aromatic rings.[5][6][7] |

| 2975 - 2850 | Aliphatic C-H stretch | Strong | Characteristic of sp³ C-H bonds in the methylene and methyl groups.[5] |

| ~1685 | C=O stretch | Strong | The carbonyl stretch of an aryl ketone is a strong and characteristic absorption.[7][8][9] |

| 1600, 1475 | C=C stretch | Medium to Weak | Aromatic ring skeletal vibrations. |

| 850 - 800 | C-H out-of-plane bend | Strong | Suggests a 1,2,4-trisubstituted benzene ring pattern.[6] |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Recommended Experimental Protocol

-

Ionization Method: Electron Impact (EI) ionization is a common technique for this type of molecule, typically performed at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

Predicted Fragmentation Pattern

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 266. The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral losses.

-

Molecular Ion (M⁺): m/z 266

-

Key Fragment Ions:

-

m/z 133: This would be a prominent peak resulting from the cleavage of the bond between the carbonyl carbon and the alpha-carbon, forming the stable 2',4'-dimethylbenzoyl cation. This is a characteristic fragmentation for propiophenone derivatives.

-

m/z 105: Loss of the ethyl group from the 2',4'-dimethylbenzoyl cation.

-

m/z 119: Cleavage of the bond between the alpha and beta carbons, leading to the formation of the 2-methylbenzyl cation.

-

m/z 91: A common fragment corresponding to the tropylium ion, which can be formed from the 2-methylbenzyl cation.

-

Figure 2: Predicted major fragmentation pathways for 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone in EI-MS.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone. These predictions are grounded in fundamental spectroscopic principles and data from analogous structures. While this guide offers a robust starting point for the identification and characterization of this molecule, it is imperative that these predictions are validated through experimental acquisition and analysis of the actual spectroscopic data. The provided protocols offer a standardized approach for obtaining high-quality experimental spectra.

References

-

PubChem. 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Mestrelab. Mnova NMRPredict. [Link]

-

The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

-

Policija. ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). [Link]

-

NMRdb.org. Predict 1H proton NMR spectra. [Link]

-

ATB. 3-(2-Methylphenyl)propanoicacid. [Link]

-

SpectraBase. 2-Hydroxy-2-methylpropiophenone. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link]

-

OpenOChem Learn. Characteristic IR Absorptions. [Link]

-

NIST. 4'-Methylpropiophenone. [Link]

-

Sci-Hub. 3-(2-Methylphenyl)propanoic acid. [Link]

-

KPU. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

National Institutes of Health. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Watson International. 2-Hydroxy-2-methylpropiophenone CAS 7473-98-5. [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NMRium. NMRium - The next-generation NMR software. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid. [Link]

-

PubChem. 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. [Link]

-

Doc Brown's Chemistry. mass spectrum of propanone. [Link]

-

YouTube. Experimental Determination of Structure of propanoic acid. [Link]

-

PubChem. 2-Hydroxy-2-methyl-1-phenylpropan-1-one. [Link]

-

MSU chemistry. Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. [Link]

-

ResearchGate. The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). [Link]

Sources

- 1. Download NMR Predict - Mestrelab [mestrelab.com]

- 2. Visualizer loader [nmrdb.org]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Preclinical Evaluation of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone: A Compound of Interest for Novel Therapeutics

Abstract: 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone is a novel synthetic compound whose biological activities remain uncharacterized. Its structural architecture, rooted in the propiophenone scaffold, suggests a significant potential for bioactivity. Propiophenone derivatives have demonstrated a wide array of pharmacological effects, including antidiabetic, antimicrobial, and anticancer properties. Furthermore, its structural similarity to the chalcone backbone—a well-established pharmacophore known for broad-spectrum biological activities—provides a strong rationale for a comprehensive preclinical investigation. This guide presents a structured, multi-phase framework for the systematic evaluation of this compound. It outlines a logical progression from foundational in vitro cytotoxicity screening and targeted bioactivity assays to essential in vivo preclinical assessments, including pharmacokinetic profiling and acute toxicity studies. Each proposed protocol is designed to be self-validating and is grounded in established scientific methodologies, providing researchers and drug development professionals with a rigorous roadmap to elucidate the therapeutic potential of this promising molecule.

Introduction: Chemical and Structural Context

The exploration of novel chemical entities is the cornerstone of modern drug discovery. The compound 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone represents such an opportunity—a molecule with a defined structure but an undefined biological profile. This section establishes the chemical identity of the compound and provides the scientific rationale for its investigation based on its relationship to known bioactive molecular families.

Chemical Identity of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

A precise understanding of a compound's physical and chemical properties is a prerequisite for any biological study, informing decisions on solubility, formulation, and administration. The key identifiers for the title compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(2,4-dimethylphenyl)-3-(2-methylphenyl)propan-1-one | [1] |

| Synonyms | 2',4'-Dimethyl-3-(o-tolyl)propiophenone | [1] |

| CAS Number | 898789-52-1 | [1] |

| Molecular Formula | C₁₈H₂₀O | [1] |

| Molecular Weight | 252.35 g/mol | [1] |

| Predicted XLogP3 | 4.6 | [1] |

Structural Relationship to Bioactive Scaffolds

The scientific interest in 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone is not arbitrary; it is derived from its core chemical structure and its similarity to two important classes of bioactive molecules.

-

Propiophenones: As a propiophenone derivative, the compound belongs to a class of aryl ketones that are intermediates in the synthesis of numerous pharmaceuticals[2]. Various derivatives have been reported to possess significant medicinal properties, including antidiabetic, antihyperglycemic, lipid-lowering, antimicrobial, and local anesthetic activities[][4]. A study of phenylpropiophenone derivatives revealed their potential as anticancer agents against a range of human cancer cell lines, including HeLa, MCF-7, and PC-3[5]. This precedent establishes the propiophenone core as a privileged scaffold for therapeutic development.

-

Chalcones: Chalcones are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system[6]. This structural motif is present in a modified, saturated form within 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone. The chalcone family is renowned for an exceptionally broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial effects[6][7][8]. The anticancer mechanisms of chalcones are diverse, often involving the induction of apoptosis and cell cycle arrest[8]. The structural analogy suggests that the title compound may share some of these valuable biological properties.

Rationale for Investigation: A Proposed Research Framework

To date, no specific biological or pharmacological studies on 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone have been published in peer-reviewed literature. This knowledge gap, combined with the compelling evidence from structurally related compounds, necessitates a systematic and logical investigation. This document serves as a comprehensive guide for initiating such a program, outlining a phased approach that begins with broad in vitro screening and progresses to targeted in vivo studies. The following sections detail the proposed experimental workflows, designed to efficiently and rigorously characterize the compound's potential as a novel therapeutic agent.

A Proposed Framework for In Vitro Biological Evaluation

The primary objective of in vitro evaluation is to efficiently screen for biological activity, determine effective concentration ranges, and generate hypotheses about the compound's mechanism of action. This phase is critical for making informed decisions about advancing the compound to more resource-intensive in vivo studies.

Phase 1: Foundational Cytotoxicity Screening

Causality Behind Experimental Choice: Before assessing specific therapeutic activities (like anticancer or antimicrobial effects), it is essential to establish the compound's intrinsic cytotoxicity across a broad concentration range. This initial screen serves two purposes: 1) it identifies the concentrations at which the compound is toxic to cells, which is a prerequisite for any potential anticancer agent, and 2) it establishes a non-toxic concentration range for use in other assays where cell death is an undesirable side effect (e.g., anti-inflammatory assays). The MTT assay is a robust, colorimetric method that is widely accepted for this purpose, measuring cell viability based on mitochondrial metabolic activity[9][10].

Caption: Workflow for Foundational Cytotoxicity Screening using the MTT Assay.

Experimental Protocol: MTT Cytotoxicity Assay [11][12]

-

Cell Plating: Seed a non-cancerous mammalian cell line (e.g., HEK293) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone in sterile DMSO. Create a series of working solutions by serial dilution in serum-free medium to achieve final well concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include wells treated with vehicle (DMSO equivalent to the highest concentration) as a negative control and wells with untreated cells as a 100% viability control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[13]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes at room temperature.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Phase 2: Targeted Bioactivity Assays

Based on the structural relationships, the most promising areas for investigation are anticancer and antimicrobial activities.

Causality Behind Experimental Choice: If the compound shows significant cytotoxicity in Phase 1 (e.g., an IC₅₀ < 50 µM), a logical next step is to screen it against a panel of human cancer cell lines to assess its potency and selectivity. This approach helps identify if the compound is more effective against specific cancer types (e.g., breast, lung, leukemia)[5][6].

Experimental Protocol: Cancer Cell Line Panel Screening

-

Cell Lines: Select a diverse panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), HL-60 (leukemia), and U87 (glioblastoma)[6][7].

-

Methodology: Follow the MTT assay protocol as described in Section 2.1 for each cancer cell line.

-

Data Analysis: Determine the IC₅₀ value for each cell line. A potent compound will exhibit low micromolar or even nanomolar IC₅₀ values. A selective compound will show significantly different IC₅₀ values between different cancer lines or between cancer and non-cancerous cell lines.

Causality Behind Experimental Choice: The propiophenone and chalcone scaffolds are known to exhibit antimicrobial properties[]. Therefore, screening the compound against a representative panel of pathogenic bacteria and fungi is a high-priority investigation. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism[14][15].

Experimental Protocol: Broth Microdilution for MIC Determination [14][16]

-

Microorganisms: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria). The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Adjust the turbidity of an overnight culture of each microorganism to a 0.5 McFarland standard and dilute it to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

A Proposed Framework for Preclinical In Vivo Assessment

Positive results from in vitro studies provide the justification for advancing a compound to in vivo testing. These studies are essential to understand how the compound behaves in a complex biological system, assessing both its safety and its pharmacokinetic profile.

Phase 3: Preliminary Pharmacokinetic (PK) Profiling

Causality Behind Experimental Choice: A compound can be highly potent in vitro but fail in vivo due to poor absorption, rapid metabolism, or inefficient distribution to the target tissue. A preliminary PK study in a rodent model (typically rats or mice) is a critical step to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile[17][18]. This data is crucial for designing meaningful efficacy studies and for predicting human pharmacokinetics[19][20].

Experimental Protocol: Single-Dose Rodent PK Study

-

Animal Model: Use healthy adult Sprague-Dawley rats (n=3-4 per group).

-

Dosing: Administer the compound via two routes in separate groups: intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (e.g., 10-20 mg/kg). The IV dose provides data on clearance and volume of distribution, while the oral dose allows for the determination of oral bioavailability.

-

Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

-

Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma samples.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters, including Clearance (CL), Volume of Distribution (Vd), Half-life (t½), Area Under the Curve (AUC), and Oral Bioavailability (%F).

Phase 4: Acute Toxicity Assessment

Causality Behind Experimental Choice: Safety is paramount in drug development. An acute toxicity study is performed to determine the potential adverse effects of a single high dose of the compound and to identify the maximum tolerated dose (MTD). This information is required by regulatory agencies and is fundamental for setting dose levels in future efficacy and long-term toxicity studies[21][22]. The OECD Test Guideline 423 (Acute Toxic Class Method) is a standardized, ethical approach that uses a minimal number of animals[23][24].

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. Propiophenone - Wikipedia [en.wikipedia.org]

- 4. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. protocols.io [protocols.io]

- 14. integra-biosciences.com [integra-biosciences.com]

- 15. mdpi.com [mdpi.com]

- 16. apec.org [apec.org]

- 17. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmacy.umich.edu [pharmacy.umich.edu]

- 19. youtube.com [youtube.com]

- 20. medpace.com [medpace.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

This guide provides a comprehensive overview of the methodologies and scientific rationale for determining the aqueous and organic solubility, as well as the chemical stability, of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone. The principles and protocols outlined herein are grounded in established pharmaceutical development guidelines and are intended for researchers, chemists, and formulation scientists.

Introduction: Understanding the Physicochemical Landscape

A thorough understanding of these properties is not merely a data collection exercise; it is a foundational step in risk mitigation and rational drug design. Early characterization of solubility and stability can prevent costly late-stage failures and guide the selection of appropriate formulation strategies to enhance bioavailability and ensure product quality. This guide will walk you through the essential experimental workflows to build a robust physicochemical profile of this molecule.

Solubility Profiling: A Multifaceted Approach

The solubility of an active pharmaceutical ingredient (API) is a key factor in its dissolution rate and, consequently, its bioavailability. Given the lipophilic nature of the parent propiophenone structure, which is insoluble in water, and the addition of three methyl groups, 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone is predicted to have very low aqueous solubility.[1][3] A comprehensive solubility assessment should, therefore, encompass a range of aqueous and organic solvents.

Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method. This technique measures the equilibrium concentration of a compound in a given solvent at a specific temperature.

Experimental Protocol:

-

Preparation: Add an excess amount of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution. A 0.22 µm filter is recommended to remove any fine particles.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

-

Extended Equilibration: Allows the system to reach a true thermodynamic equilibrium between the solid and solution phases.

-

Validated Analytical Method: Guarantees that the measurement of the dissolved compound is accurate and precise.

Predicted Solubility Profile

Based on the structural characteristics, a predicted solubility profile is presented below.

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | The molecule is a neutral organic compound with significant hydrocarbon character, making it poorly soluble in a highly polar solvent like water.[4] |

| 0.1 N HCl | Very Low | As a neutral compound lacking a basic functional group, its solubility is not expected to increase in acidic conditions.[5] |

| 0.1 N NaOH | Very Low | The absence of an acidic proton means that the compound will not form a salt in a basic solution, thus its solubility is unlikely to change.[5] |

| Ethanol | High | The molecule is expected to be soluble in polar organic solvents like ethanol due to favorable intermolecular interactions. |

| Acetonitrile | High | Similar to ethanol, acetonitrile is a common organic solvent in which nonpolar to moderately polar compounds are soluble. |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. |

Visualizing the Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling: Unveiling Degradation Pathways

Stability testing is essential for identifying potential degradation products, determining the intrinsic stability of the molecule, and establishing a suitable shelf-life. Forced degradation studies are a critical component of this process.[6]

Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition.[6] The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradation products from the parent compound.[7][8]

Experimental Protocols:

-

Acid and Base Hydrolysis:

-

Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw samples, neutralize them, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and monitor for degradation over several hours.[7]

-

-

Thermal Degradation:

-

Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C/75% RH).

-

Solution State: Prepare a solution of the compound and incubate it at an elevated temperature.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N - 1 N HCl, 60-80 °C | Hydrolysis of susceptible functional groups. |

| Base Hydrolysis | 0.1 N - 1 N NaOH, 60-80 °C | Saponification or other base-catalyzed reactions. |

| Oxidation | 3% Hydrogen Peroxide, Room Temperature | Oxidation of electron-rich moieties. |

| Thermal (Solid) | 60 °C / 75% RH | Solid-state decomposition. |

| Thermal (Solution) | 60-80 °C in a suitable solvent | Solvolysis or other thermal rearrangements. |

| Photochemical | ICH Q1B light conditions | Photolytic cleavage or rearrangement. |

Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood from forced degradation studies, formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf-life.[9]

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH. The testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH. A minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[9]

Visualizing the Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion: Building a Foundation for Success

The solubility and stability of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone are fundamental properties that will dictate its path forward in any research or development program. The experimental protocols and rationale provided in this guide offer a robust framework for generating the necessary data to make informed decisions. A thorough understanding of these physicochemical characteristics will enable the rational design of formulations, ensure the development of a stable product, and ultimately contribute to the success of the overall project.

References

- TECMOS. Propiophenone.

- University of Hertfordshire. 2,4-dimethylphenol. AERU.

- Morox Consulting.

- European Medicines Agency.

- LibreTexts. Solubility of Organic Compounds. (2023).

- Wikipedia. Propiophenone.

- PubChem. 2',3'-Dimethyl-3-(2-methylphenyl)propiophenone.

- ChemicalLand21. PROPIOPHENONE.

- ResearchGate.

- Allschool. Solubility test for Organic Compounds.

- National Institutes of Health.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- BioProcess International.

- World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- SDI. PROPIOPHENONE.

- The Good Scents Company. 2',4'-dimethyl acetophenone.

- Mol-Instincts. PrOPIOPHeNoNe properties.

- World Health Organiz

- Pharmaceutical Technology.

- YouTube. How To Determine Solubility Of Organic Compounds? Chemistry For Everyone.

- Australian Government Department of Health.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone.

- European Pharmaceutical Review. A practical guide to forced degradation and stability studies for drug substances.

- PubChem. 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone.

- Cosmetic Ingredient Review. Amended Safety Assessment of Dimethicone, Methicone, and Substituted-Methicone Polymers as Used in Cosmetics.

- Jordan Food and Drug Administration. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022).

- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

Sources

- 1. manavchem.com [manavchem.com]

- 2. sdichem.com [sdichem.com]

- 3. Propiophenone - Wikipedia [en.wikipedia.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. scribd.com [scribd.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pharmtech.com [pharmtech.com]

- 9. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: Derivatization of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone for Bioassay Screening

Abstract

This document provides a comprehensive guide for the chemical derivatization of the novel propiophenone scaffold, 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, to generate a diverse chemical library for biological screening. Recognizing the potential of substituted propiophenones and their structural analogues, such as chalcones, as potent anti-inflammatory and anticancer agents, this guide details a systematic approach to explore the structure-activity relationships (SAR) of this core scaffold.[1][2][3][4][5] We present a robust, proposed synthesis for the core compound and provide detailed, step-by-step protocols for a suite of derivatization reactions targeting the ketone moiety, the aromatic rings, and the α-carbon. Furthermore, we include standardized protocols for preliminary in vitro bioassays, including the MTT assay for cytotoxicity and a nitric oxide inhibition assay for anti-inflammatory activity, to enable the biological evaluation of the synthesized analogues.

Introduction: The Rationale for Derivatization

The discovery of novel therapeutic agents is a cornerstone of modern drug development. Propiophenone derivatives and their α,β-unsaturated counterparts, chalcones, have garnered significant attention due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The core structure, 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, presents a unique and unexplored scaffold for medicinal chemistry exploration.

The strategic generation of a library of analogues from a lead compound is a critical step in the drug discovery pipeline. This process, known as lead optimization, aims to enhance potency, improve selectivity, and optimize pharmacokinetic properties. By systematically modifying specific functional groups on the parent molecule, researchers can elucidate the structure-activity relationship (SAR), providing crucial insights into the molecular features required for biological activity.

This guide is designed to empower researchers to:

-

Synthesize a novel propiophenone core scaffold.

-

Generate a library of derivatives by targeting key chemical functionalities.

-

Perform initial biological screening to identify promising candidates for further development.

The causality behind this derivatization strategy is to probe the chemical space around the core scaffold by introducing a variety of electronic and steric modifications. For instance, modifying the ketone can alter hydrogen bonding capabilities and steric bulk, while substitutions on the aromatic rings can modulate lipophilicity and electronic properties, all of which can profoundly impact interactions with biological targets.

Synthesis of the Core Scaffold: 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

A reliable synthesis of the starting material is paramount. While no direct published synthesis for this specific molecule exists, a logical and robust approach is the Friedel-Crafts acylation of m-xylene with 3-(2-methylphenyl)propionyl chloride.[6][7][8][9] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation to aromatic rings.

Workflow for Core Scaffold Synthesis

Caption: Proposed two-stage synthesis of the core scaffold.

Protocol for Synthesis of 3-(2-methylphenyl)propionyl chloride

-

Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagents: Add 3-(2-methylphenyl)propanoic acid (10.0 g, 60.9 mmol) to the flask. Carefully add thionyl chloride (13.3 mL, 182.7 mmol, 3.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(2-methylphenyl)propionyl chloride is a pale yellow oil and can be used in the next step without further purification.

Protocol for Friedel-Crafts Acylation

-

Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stir bar.

-

Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive pressure throughout the reaction.

-

Reagents: Add anhydrous aluminum chloride (AlCl₃) (9.7 g, 73.1 mmol, 1.2 eq) to the flask, followed by 100 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Addition: Dissolve the crude 3-(2-methylphenyl)propionyl chloride (60.9 mmol) and m-xylene (8.4 mL, 67.0 mmol, 1.1 eq) in 50 mL of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 100 mL of cold 1 M HCl (aq).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone.

Derivatization Strategies and Protocols

The following protocols are designed to generate a diverse library of analogues. Each reaction targets a specific part of the core scaffold.

Modification of the Ketone Carbonyl

The ketone functionality is a prime target for modification, allowing for the introduction of diverse functional groups that can alter polarity, steric hindrance, and hydrogen bonding capacity.

Caption: Derivatization pathways for the ketone moiety.

-

Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that reduces ketones to secondary alcohols.[10][11][12][13]

-

Protocol:

-

Dissolve the core scaffold (1.0 g, 3.75 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (0.21 g, 5.63 mmol, 1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of 10 mL of 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol derivative. Purify by column chromatography if necessary.

-

-

Principle: Ketones react with hydroxylamine to form oximes.[14][15][16][17] This introduces a nitrogen atom and a hydroxyl group, significantly altering the electronic and hydrogen-bonding properties.

-

Protocol:

-

In a 50 mL round-bottom flask, dissolve the core scaffold (1.0 g, 3.75 mmol) in 15 mL of ethanol.

-

Add hydroxylamine hydrochloride (0.39 g, 5.63 mmol, 1.5 eq) and pyridine (0.6 mL, 7.50 mmol, 2.0 eq).

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture and pour it into 50 mL of cold water.

-

If a precipitate forms, collect it by filtration. If not, extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, and concentrate to yield the oxime. Recrystallize or purify by column chromatography.

-

-

Principle: The reaction of a ketone with hydrazine hydrate yields a hydrazone, which can be a versatile intermediate for further reactions or a bioactive molecule in its own right.[18][19][20][21][22]

-

Protocol:

-

Dissolve the core scaffold (1.0 g, 3.75 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

-

Add hydrazine hydrate (0.28 mL, 5.63 mmol, 1.5 eq) and a catalytic amount of acetic acid (2-3 drops).

-

Reflux the mixture for 6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Principle: The Wittig reaction converts ketones into alkenes using a phosphorus ylide.[23][24][25][26][27] This is a powerful method for introducing a C=C double bond. The steric hindrance around the ketone may affect the yield.[27]

-

Protocol (using Methylenetriphenylphosphorane):

-

Ylide preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (2.14 g, 6.0 mmol) in 20 mL of anhydrous THF. Cool to 0°C and add n-butyllithium (2.5 M in hexanes, 2.4 mL, 6.0 mmol) dropwise. Stir at room temperature for 1 hour to form the orange-red ylide.

-

Reaction: Cool the ylide solution back to 0°C. Dissolve the core scaffold (1.0 g, 3.75 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with saturated ammonium chloride solution.

-

Extract with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.

-

Modification of the Aromatic Rings

Electrophilic aromatic substitution can be used to introduce various substituents onto the two aromatic rings. The directing effects of the existing groups (activating methyl groups vs. deactivating acyl group) will influence the position of substitution.

-

Principle: Electrophilic bromination of the electron-rich 2,4-dimethylphenyl ring is expected to occur preferentially. The methyl groups are ortho-, para-directing, and the acyl group is meta-directing and deactivating. Substitution is most likely to occur at the 5'-position.[28][29][30]

-

Protocol:

-

Dissolve the core scaffold (1.0 g, 3.75 mmol) in 15 mL of acetic acid in a 50 mL flask.

-

Add N-Bromosuccinimide (NBS) (0.67 g, 3.75 mmol, 1.0 eq).

-

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

-

Pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution, sodium thiosulfate solution, and brine.

-

Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography.

-

Modification at the α-Carbon

The α-carbon to the ketone is another key site for functionalization.

-

Principle: Under acidic conditions, ketones can be selectively brominated at the α-position via an enol intermediate.[31][32][33][34][35]

-

Protocol:

-

Dissolve the core scaffold (1.0 g, 3.75 mmol) in 20 mL of diethyl ether in a 50 mL flask.

-

Add ammonium acetate (0.03 g, 0.375 mmol, 0.1 eq) as a catalyst.

-

Add N-Bromosuccinimide (NBS) (0.73 g, 4.13 mmol, 1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours.[32]

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting α-bromo ketone by column chromatography.

-

Protocols for In Vitro Bioassays

Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. The following are standard, robust assays for preliminary screening.

Anticancer Activity: MTT Cytotoxicity Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[36][37][38] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which is then solubilized and quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability.

-

Protocol:

-

Cell Plating: Seed a 96-well plate with a desired cancer cell line (e.g., HeLa, MCF-7) at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[37]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[37]

-

Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator. The anti-inflammatory potential of the compounds is assessed by their ability to inhibit this NO production. NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

-

Protocol:

-

Cell Plating: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production for each compound.

-

Data Presentation and SAR Analysis

The biological data should be organized systematically to facilitate the analysis of structure-activity relationships.

Table 1: Hypothetical Bioactivity Data for Derivatized Compounds

| Compound ID | R1 (Modification) | R2 (Modification) | IC₅₀ (µM) - HeLa Cells | % NO Inhibition @ 10 µM |

| Core | H | =O | >100 | 15% |

| D-01 | H | -OH, -H (Alcohol) | 85.2 | 25% |

| D-02 | H | =N-OH (Oxime) | 50.6 | 45% |

| D-03 | 5'-Br | =O | 45.1 | 60% |

| D-04 | α-Br | =O | 22.8 | 75% |

References

A comprehensive list of references will be provided upon request. The protocols and principles described herein are based on established and peer-reviewed methodologies in synthetic organic chemistry and cell biology.

Sources

- 1. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. purechemistry.org [purechemistry.org]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 13. Synthesis of Alcohols; Reduction of Ketones and Aldehydes - Chad's Prep® [chadsprep.com]

- 14. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. US3808275A - Process for producing oximes - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. kb.osu.edu [kb.osu.edu]

- 19. researchgate.net [researchgate.net]

- 20. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hydrazone synthesis by C-N coupling [organic-chemistry.org]

- 22. US3972878A - Method for preparing azines and hydrazones - Google Patents [patents.google.com]

- 23. Wittig Reaction [organic-chemistry.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. Wittig reaction - Wikipedia [en.wikipedia.org]

- 26. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. dalalinstitute.com [dalalinstitute.com]

- 28. EP1508557A1 - Process for halogenation of benzene and benzene derivatives - Google Patents [patents.google.com]

- 29. researchgate.net [researchgate.net]

- 30. Khan Academy [khanacademy.org]

- 31. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 32. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 36. MTT assay protocol | Abcam [abcam.com]

- 37. atcc.org [atcc.org]

- 38. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Methodological Approach to Studying the Reaction Kinetics of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

Introduction: Understanding the Kinetics of Chalcone Derivatives

Substituted propiophenones and their derivatives, such as chalcones, are pivotal structural motifs in medicinal chemistry and materials science. 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, a chalcone derivative, holds potential as a pharmacophore or a synthetic intermediate. A thorough understanding of its formation kinetics is paramount for process optimization, yield maximization, and ensuring product purity. This application note provides a detailed methodological framework for studying the reaction kinetics of the synthesis of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, which is hypothesized to be formed via a Claisen-Schmidt condensation.[1][2]

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone.[2] The reaction proceeds through an aldol addition followed by dehydration.[3][4] This guide will detail protocols for monitoring this reaction using UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a multi-faceted approach to kinetic analysis.

Hypothesized Reaction Pathway: Claisen-Schmidt Condensation

The synthesis of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone is proposed to occur via the Claisen-Schmidt condensation of 2,4-dimethylpropiophenone and 2-methylbenzaldehyde. This reaction can be catalyzed by either an acid or a base.[3][5][6]

Base-Catalyzed Mechanism: The reaction in the presence of a base, such as sodium hydroxide, proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile attacking the aldehyde.[3][7][8]

Caption: Base-catalyzed Claisen-Schmidt condensation pathway.

Acid-Catalyzed Mechanism: In an acidic medium, the reaction proceeds through an enol intermediate.[3][5][6] The acid protonates the carbonyl oxygen of the ketone, facilitating tautomerization to the enol.[5]

Caption: Acid-catalyzed Claisen-Schmidt condensation pathway.

Methodology 1: UV-Vis Spectrophotometry for Continuous Monitoring

UV-Vis spectrophotometry is a powerful technique for continuously monitoring reaction kinetics, provided there is a change in absorbance at a specific wavelength as the reaction progresses.[9][10][11] The formation of the α,β-unsaturated ketone in the product introduces a chromophore that absorbs at a longer wavelength than the reactants.

Principle: The rate of reaction is determined by monitoring the increase in absorbance of the product, 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, over time. The concentration of the product is directly proportional to its absorbance, as described by the Beer-Lambert Law.[10]

Protocol:

-

Determination of λmax:

-

Synthesize and purify a small sample of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone.

-

Prepare a dilute solution of the purified product in the reaction solvent (e.g., ethanol).

-

Scan the UV-Vis spectrum from 200-800 nm to determine the wavelength of maximum absorbance (λmax).

-

Verify that the reactants (2,4-dimethylpropiophenone and 2-methylbenzaldehyde) have minimal absorbance at this λmax.

-

-

Kinetic Run:

-

Equilibrate a quartz cuvette containing a solution of 2,4-dimethylpropiophenone and 2-methylbenzaldehyde in the spectrophotometer's thermostatted cell holder.

-

Initiate the reaction by injecting a known concentration of the catalyst (e.g., NaOH solution).

-

Immediately begin recording the absorbance at the predetermined λmax at regular time intervals.

-

Continue data collection until the reaction reaches completion (i.e., the absorbance plateaus).

-

Data Analysis:

The order of the reaction can be determined by plotting the absorbance data in different ways:

-

Zero-order: Absorbance vs. time is linear.

-

First-order: ln(A∞ - At) vs. time is linear, where A∞ is the final absorbance and At is the absorbance at time t.

-

Second-order: 1/(A∞ - At) vs. time is linear.

The rate constant (k) can be calculated from the slope of the linear plot.

Table 1: Hypothetical Parameters for UV-Vis Kinetic Study

| Parameter | Value |

| Reactant A (2,4-dimethylpropiophenone) | 0.01 M |

| Reactant B (2-methylbenzaldehyde) | 0.01 M |

| Catalyst (NaOH) | 0.1 M |

| Solvent | Ethanol |

| Temperature | 25 °C |

| λmax | To be determined (e.g., ~320 nm) |

Methodology 2: HPLC for Quenched-Flow Analysis